molecular formula C11H17NO2 B14849920 2-(Dimethylamino)-5-isopropoxyphenol

2-(Dimethylamino)-5-isopropoxyphenol

Cat. No.: B14849920
M. Wt: 195.26 g/mol
InChI Key: VHZKGUSYOWFWLN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-isopropoxyphenol is an organic compound that features a dimethylamino group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-isopropoxyphenol typically involves the introduction of the dimethylamino and isopropoxy groups onto a phenol ring. One common method is the alkylation of 2-amino-5-isopropoxyphenol with dimethyl sulfate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-isopropoxyphenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)phenol: Lacks the isopropoxy group, which affects its chemical properties and applications.

    5-Isopropoxyphenol: Lacks the dimethylamino group, resulting in different reactivity and biological activity.

    2-(Dimethylamino)-4-isopropoxyphenol: A positional isomer with different chemical and biological properties.

Uniqueness

2-(Dimethylamino)-5-isopropoxyphenol is unique due to the presence of both the dimethylamino and isopropoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(dimethylamino)-5-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-9-5-6-10(12(3)4)11(13)7-9/h5-8,13H,1-4H3

InChI Key

VHZKGUSYOWFWLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N(C)C)O

Origin of Product

United States

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